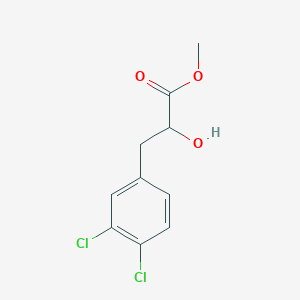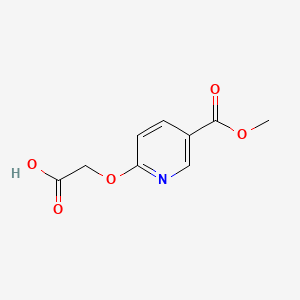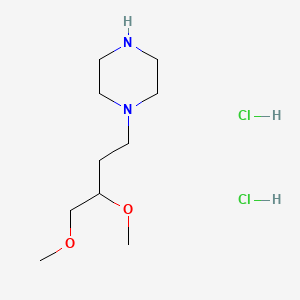
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride is a synthetic compound known for its potential implications in various fields of research. It is characterized by its molecular formula C10H24Cl2N2O2 and a molecular weight of 275.2
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxybutyl)piperazinedihydrochloride typically involves the reaction of piperazine with 3,4-dimethoxybutyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybutyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)piperazine: This compound has a similar structure but with a benzyl group instead of a butyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride:
1-(3,4-Difluorophenyl)piperazine: This compound features fluorine atoms on the phenyl ring, offering different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H24Cl2N2O2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
1-(3,4-dimethoxybutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c1-13-9-10(14-2)3-6-12-7-4-11-5-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |
Clé InChI |
SPFPTJDGMMXKBB-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCN1CCNCC1)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


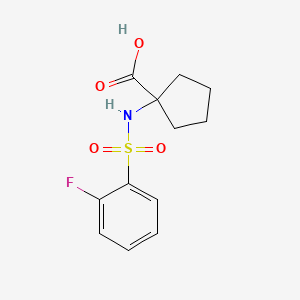



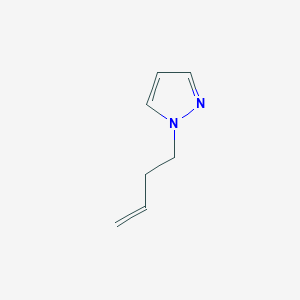
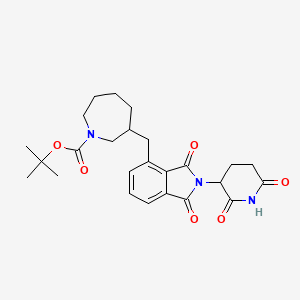
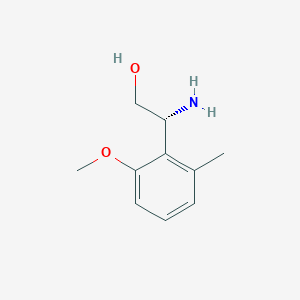
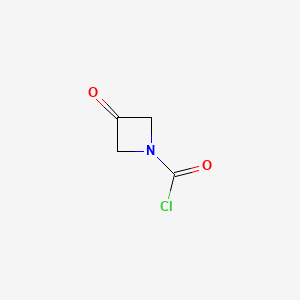


![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)

